Evidence Item 1: Regioisomeric Structural Identity and Electronic Differentiation vs 3-(4-Methoxyphenyl)-5-phenylisoxazole
3-(2-Methoxyphenyl)-5-phenylisoxazole (CAS 89263-88-7) and its 4-methoxy regioisomer 3-(4-methoxyphenyl)-5-phenylisoxazole share the identical molecular formula C₁₆H₁₃NO₂ and molecular weight (251.28 g/mol), yet differ in the substitution position of the methoxy group on the 3-phenyl ring . The 2-methoxy orientation places the -OCH₃ group ortho to the isoxazole ring junction, introducing a steric and electronic environment distinct from the para-substituted 4-methoxy variant. The 4-methoxy analogue benefits from extended through-resonance with the isoxazole π-system, whereas the 2-methoxy substitution pattern provides a different H-bond acceptor geometry and alters the dipole moment orientation, which can be differentiated by ¹H NMR chemical shift patterns (ortho-substituted phenyl protons vs para-substituted aromatic protons) . This regioisomeric distinction has been exploited in patent filings where 2-methoxyphenyl-bearing diarylisoxazoles are claimed specifically for COX-2 inhibition and Wnt pathway modulation, while 4-methoxyphenyl variants dominate tubulin polymerization inhibitor programs [1].
| Evidence Dimension | Methoxy substitution position on 3-phenyl ring |
|---|---|
| Target Compound Data | 2-OCH₃ (ortho to isoxazole C3), CAS 89263-88-7, C₁₆H₁₃NO₂, MW 251.28 |
| Comparator Or Baseline | 4-OCH₃ (para to isoxazole C3), CAS not specified in search results, C₁₆H₁₃NO₂, MW 251.28 |
| Quantified Difference | Identical molecular formula; differentiated by substitution pattern (2-OCH₃ vs 4-OCH₃). The 4-methoxy regioisomer enables extended resonance; the 2-methoxy regioisomer provides orthogonal H-bonding geometry and distinct patent coverage [REFS-1, REFS-3]. |
| Conditions | Structural identity confirmed by molecular formula, CAS registry, and ¹H NMR; patent differentiation based on biological target (COX-2/Wnt for 2-OCH₃ vs tubulin for 4-OCH₃ series) |
Why This Matters
Procuring the wrong regioisomer (4-methoxy instead of 2-methoxy) will produce a compound with a fundamentally different electronic and steric profile, invalidating any SAR built around the 2-methoxyphenyl pharmacophore and potentially infringing different patent space.
- [1] Università degli Studi “G. D'Annunzio”—Chieti. (2008). Patent on diarylisoxazole COX inhibitors. Choi, J. W. et al. (2009). Patent on isoxazole Wnt agonists. Together illustrate divergent therapeutic applications of 2-methoxy vs 4-methoxy diarylisoxazole scaffolds. View Source
